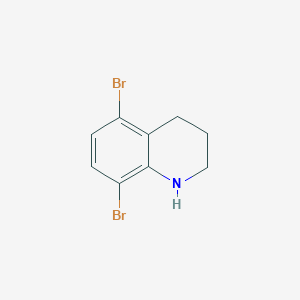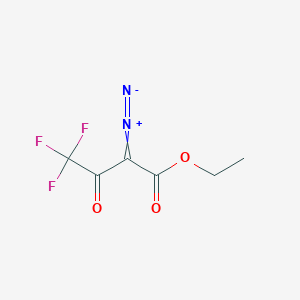![molecular formula C7H5Cl2NO B2978814 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine CAS No. 754992-21-7](/img/structure/B2978814.png)
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine is a chemical compound with the molecular formula C7H5Cl2NO It is known for its unique structure, which includes a fused furo-pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine typically involves multi-step reactions. One common method includes the use of sodium tetrahydroborate in ethanol at temperatures ranging from 0 to 20°C. Another method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene, heated for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as manganese (IV) oxide.
Reduction: Sodium tetrahydroborate is commonly used for reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese (IV) oxide in dichloromethane at temperatures ranging from -5 to 20°C.
Reduction: Sodium tetrahydroborate in ethanol at 0 to 20°C.
Substitution: Various nucleophiles can be used under different conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese (IV) oxide can lead to the formation of corresponding oxidized derivatives.
Applications De Recherche Scientifique
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with molecular targets through its reactive sites. The compound can form covalent bonds with nucleophiles, leading to various biochemical effects. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Diamino-2,3-bis(2,5-dimethylthiophen-3-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile .
- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-7-ol .
Uniqueness
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific chlorine substitutions and the fused furo-pyridine ring system
Propriétés
IUPAC Name |
4,6-dichloro-1,3-dihydrofuro[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-1-4-2-11-3-5(4)7(9)10-6/h1H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBVMZPZDIOCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC(=C2CO1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978731.png)
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide](/img/structure/B2978734.png)


![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2978737.png)


![Methyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2978741.png)
![dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine](/img/structure/B2978742.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978745.png)



![2-[(2,5-dimethylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2978750.png)
